2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile
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Description
Physical and Chemical Properties Analysis
The compound “3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, which shares some structural similarity with the compound , has a melting point of 126 - 128 degrees Celsius . The exact physical and chemical properties of “2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile” would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in synthetic chemistry. For example, reactions of anthranilamide with isocyanates have been explored to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing a facile synthesis method for quinazoline derivatives (Chern et al., 1988). Similarly, studies on quinazolinones have led to the synthesis of novel compounds with potential antihypertensive properties, though findings indicated a lack of such activity in the synthesized compounds (Shiau et al., 1990).
Biological Activities and Applications
The research into quinazoline derivatives has also extended into their biological activities, including antitumor, antimicrobial, and antiviral properties. For instance, a study on the synthesis, crystal structure, and antitumor activity of a specific quinazoline derivative showed promising results against human hepatoma and melanoma cells, highlighting the potential of such compounds in cancer research (Zhou et al., 2021). Additionally, certain derivatives have been evaluated for their antimicrobial properties, indicating significant activity against various pathogenic microbes, suggesting their potential as novel antimicrobial agents (Ghosh et al., 2015).
Photochemical Synthesis and Redox-Switching Properties
The photochemical synthesis of indazolo[3,2-b]quinazolines and their redox-switching properties have been investigated, revealing the ability of these compounds to undergo reversible redox-switching, which could have implications for their use in materials science and molecular electronics (Li et al., 2015).
Properties
IUPAC Name |
2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c25-7-13-34-24-26-19-15-21-20(32-16-33-21)14-18(19)23(31)29(24)8-6-22(30)28-11-9-27(10-12-28)17-4-2-1-3-5-17/h1-5,14-15H,6,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKQEBPVDMXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC#N)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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